3-O-(2-Cyanoethyl)-25-hydroxyvitaMin D3
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-[2-[(3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO2/c1-23-12-15-27(34-21-9-20-32)22-25(23)13-14-26-11-8-18-31(6)28(16-19-30(26,31)5)24(2)10-7-17-29(3,4)33/h13-14,24,27-28,33H,1,7-12,15-19,21-22H2,2-6H3/t24?,27?,28?,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZKRXIDHPVYEB-ANKJWLPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Classification of 3 O 2 Cyanoethyl 25 Hydroxyvitamin D3
Systematic IUPAC Naming Conventions
The compound, commonly referred to as 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its formal IUPAC name is 3-[3-[2-[(3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropanenitrile . biomall.in This comprehensive name precisely describes the intricate arrangement of atoms and functional groups within the molecule.
The molecular formula of this compound is C31H49NO2, and it has a molecular weight of approximately 467.7 g/mol . biomall.in
Relationship to Endogenous Vitamin D3 Metabolites and Synthetic Analogs
This compound is a synthetic derivative of 25-hydroxyvitamin D3 (calcifediol), which is the major circulating metabolite of vitamin D3 in the body. nih.gov Endogenous vitamin D3 is first hydroxylated in the liver to form 25-hydroxyvitamin D3, which is then further hydroxylated in the kidneys to the active hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol).
This synthetic analog is structurally distinct from its parent compound due to the presence of a 2-cyanoethyl group attached to the oxygen atom at the 3-position of the A-ring. This modification classifies it as a synthetic analog, created specifically for research purposes. The development of synthetic vitamin D analogs is a common strategy to investigate the structure-activity relationships of vitamin D, to develop new therapeutic agents, and to create tools for studying vitamin D's mechanism of action. rsc.org
Key Structural Features and Their Chemical Significance for Research
The defining structural feature of this compound is the 3-O-(2-cyanoethyl) ether linkage . This modification has significant chemical implications for its use in research.
The hydroxyl group at the 3-position of the A-ring is a critical site for metabolic deactivation and is also involved in binding to the vitamin D receptor (VDR). The introduction of the 2-cyanoethyl group serves as a protecting group , preventing the hydroxyl group from participating in unwanted chemical reactions during synthetic procedures aimed at modifying other parts of the molecule. wikipedia.orgnih.gov The cyanoethyl group is a well-established protecting group in organic synthesis, particularly in oligonucleotide synthesis, and can be removed under specific conditions when the native hydroxyl group is required. wikipedia.org
This strategic protection allows for the selective chemical manipulation of other functional groups on the vitamin D scaffold, facilitating the synthesis of a wide array of novel analogs for research. By temporarily blocking the reactivity of the 3-hydroxyl group, chemists can explore modifications at other positions, such as the side chain or the C-1 position, to probe their effects on biological activity.
| Compound Name | Synonyms | Molecular Formula | Key Structural Difference from 25-hydroxyvitamin D3 |
| This compound | 3-[3-[2-[(3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropanenitrile | C31H49NO2 | Presence of a 2-cyanoethyl group at the 3-position |
| 25-hydroxyvitamin D3 | Calcifediol, (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol | C27H44O2 | Hydroxyl group at the 3-position |
| 1,25-dihydroxyvitamin D3 | Calcitriol (B1668218), (1α,3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol | C27H44O3 | Hydroxyl groups at the 1 and 3-positions |
Synthetic Methodologies and Chemical Derivatization of 3 O 2 Cyanoethyl 25 Hydroxyvitamin D3
Strategies for the Introduction of the 2-Cyanoethyl Moiety at the 3-O Position
The introduction of a 2-cyanoethyl group at the 3-O position transforms the hydroxyl functionality into a cyanoethyl ether. This derivatization is typically achieved post-synthesis of the main 25-hydroxyvitamin D3 scaffold. The 2-cyanoethyl group is often employed as a protecting group in organic synthesis, particularly in the production of oligonucleotides, due to its stability under various conditions and its susceptibility to removal under specific basic conditions. wikipedia.orgnih.gov Its placement on the vitamin D molecule creates a novel analog for research purposes.
The O-cyanoethylation of the 3β-hydroxyl group of 25-hydroxyvitamin D3 is most commonly achieved through a Michael addition reaction. This reaction involves the use of acrylonitrile (B1666552) as the source of the cyanoethyl moiety.
The general approach requires the deprotonation of the C-3 hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the β-carbon of acrylonitrile.
Key Reagents and Conditions:
Substrate: 25-hydroxyvitamin D3
Reagent: Acrylonitrile (H₂C=CH-C≡N)
Catalyst: A base is typically required to facilitate the reaction. The choice of base is critical to avoid side reactions. Common bases include:
Sodium hydride (NaH)
Potassium tert-butoxide
Triton B (benzyltrimethylammonium hydroxide)
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dimethylformamide (DMF) are used to prevent side reactions with the base and to dissolve the reactants.
Temperature: The reaction is often performed at room temperature or with gentle heating to ensure completion.
The synthesis of other 3-O-ether analogs of 25-hydroxyvitamin D3 has been documented, providing a procedural basis for this type of etherification at the C-3 position. nih.goviaea.org
| Component | Function | Examples |
|---|---|---|
| Substrate | Provides the C-3 hydroxyl group for derivatization | 25-hydroxyvitamin D3 |
| Reagent | Source of the 2-cyanoethyl group | Acrylonitrile |
| Catalyst | Deprotonates the hydroxyl group to initiate the reaction | Sodium hydride (NaH), Triton B |
| Solvent | Provides an inert medium for the reaction | Tetrahydrofuran (THF), Acetonitrile |
The stereochemistry of the A-ring, particularly at the C-3 position, is crucial for the biological activity of vitamin D analogs. nih.gov The natural configuration of the hydroxyl group in vitamin D3 and its metabolites is beta (β), pointing out of the plane of the A-ring.
During the derivatization of the 3-hydroxyl group, retention of this stereochemistry is generally desired. However, some reaction conditions or reagents can lead to epimerization, resulting in the formation of the 3α-epimer. researchgate.net The use of strong bases or prolonged reaction times can increase the risk of this unwanted side reaction. Therefore, careful selection of mild reaction conditions is essential to preserve the native 3β configuration. The structural specificity of derivatization is a key factor, and modern analytical techniques like mass spectrometry are used to confirm the structure and stereochemistry of the resulting products. researchgate.netnih.gov
Synthesis of the 25-Hydroxyvitamin D3 Scaffold
The synthesis of the core 25-hydroxyvitamin D3 structure is a complex process that can be achieved through various routes, including semi-synthesis from natural precursors or total synthesis. A pivotal step in many syntheses is the formation of the characteristic triene system of vitamin D.
The classic and most common method for creating the vitamin D triene system mimics the natural process occurring in the skin. nih.gov This involves a two-stage reaction sequence starting from a steroidal precursor, 25-hydroxy-7-dehydrocholesterol. google.comnih.gov
Photochemical Ring-Opening: The first step is the photochemical conversion of 25-hydroxy-7-dehydrocholesterol into previtamin D3. This reaction is induced by ultraviolet (UVB) radiation, which breaks the C9-C10 bond of the B-ring to form a conjugated hexatriene system. nih.gov This process is conducted in a suitable solvent, often a mixture of polar and non-polar solvents, and may include antioxidants to prevent degradation. google.com However, the photoreaction is complicated by the fact that previtamin D3 also absorbs UV light, leading to the formation of biologically inert isomers, primarily lumisterol (B196343) and tachysterol. researchgate.netoup.com Controlling the irradiation time and wavelength is critical to maximize the yield of previtamin D3. researchgate.net
Thermal Isomerization: The second step is a temperature-dependent intramolecular rearrangement (isomerization) of previtamin D3 to the more thermodynamically stable 25-hydroxyvitamin D3. nih.govnih.gov This process involves a sigmatropic nih.govresearchgate.net-hydride shift and does not require light. The equilibrium between previtamin D3 and vitamin D3 is temperature-dependent, with higher temperatures favoring the formation of the vitamin D3 isomer.
| Compound | Formation Pathway | Description |
|---|---|---|
| Previtamin D3 | Photochemical | Primary, thermally labile product of UV irradiation. nih.gov |
| Lumisterol | Photochemical | Biologically inert byproduct from previtamin D3 photoisomerization. researchgate.netoup.com |
| Tachysterol | Photochemical | Biologically inert byproduct from previtamin D3 photoisomerization. researchgate.netoup.com |
| 25-hydroxyvitamin D3 | Thermal | Thermodynamically stable final product from previtamin D3 isomerization. nih.gov |
Introducing the hydroxyl group at the C-25 position of the side chain with the correct stereochemistry is a key challenge in synthesizing 25-hydroxyvitamin D3 and its analogs. Several strategies have been developed to achieve this.
Semi-synthesis from Natural Sterols: Many approaches start with abundant natural sterols like vitamin D2 or cholesterol. google.com These methods involve chemically modifying the existing side chain to introduce the hydroxyl group at C-25. This often requires multiple steps of protection, functionalization, and deprotection.
Convergent Synthesis: These strategies involve synthesizing the A-ring and the CD-ring/side-chain fragments separately and then coupling them together. nih.govnih.gov This allows for greater flexibility and control. The 25-hydroxyl group is incorporated into the CD-ring fragment before the coupling step. The Lythgoe approach and modern coupling reactions like the Horner-Wadsworth-Emmons or Suzuki couplings are often employed to connect the two fragments. nih.govrsc.org
Enzymatic Hydroxylation: A more recent approach utilizes genetically engineered enzymes, such as variants of cytochrome P450 (CYP), to perform site-specific hydroxylation. nih.gov For example, a modified CYP105A1 has been shown to catalyze hydroxylation at the C-25 position of vitamin D3, offering a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov
| Approach | Starting Material | Key Features | Reference |
|---|---|---|---|
| Semi-synthesis | Vitamin D2, Cholesterol | Multi-step modification of the side chain. | google.com |
| Convergent Synthesis | Simple precursors for A- and CD-rings | Separate synthesis of fragments followed by coupling; offers high stereocontrol. | nih.govnih.gov |
| Enzymatic Hydroxylation | Vitamin D3 | Highly site-specific and stereoselective; uses engineered enzymes. | nih.gov |
To improve efficiency and facilitate the purification of vitamin D analogs, solid-phase synthesis strategies have been developed. nih.govacs.org This methodology involves attaching a precursor molecule to a solid support (polymer resin) and then carrying out the synthesis in a stepwise manner.
In a typical solid-phase synthesis of a vitamin D analog, the CD-ring fragment is first immobilized on the resin. nih.gov The A-ring fragment, often as a phosphine (B1218219) oxide, is then added in solution to undergo a Horner-Wadsworth-Emmons reaction, forming the complete vitamin D triene system. The final compound is then cleaved from the solid support. This approach is particularly well-suited for creating libraries of vitamin D analogs for research, as it allows for parallel synthesis and simplifies the purification process, since excess reagents and byproducts can be washed away easily. nih.govresearchgate.net
Overall Convergent and Linear Synthetic Pathways for 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3
The synthesis of vitamin D analogs, including this compound, can generally be approached through two main strategies: linear synthesis and convergent synthesis. iiarjournals.org
A plausible linear synthesis for this compound would commence with the readily available starting material, 25-hydroxyvitamin D3. In this multi-step process, the first critical step involves the selective protection of the tertiary hydroxyl group at the C-25 position to prevent it from reacting in subsequent steps. Following protection, the derivatization of the 3β-hydroxy group is performed. This is achieved through cyanoethylation, a Michael addition reaction where the alcohol function reacts with acrylonitrile, typically in the presence of a base catalyst, to form the cyanoethyl ether. wikipedia.orggoogle.com The reaction is generally effective for compounds with a labile hydrogen atom, such as alcohols. google.com The final step in this linear sequence is the deprotection of the C-25 hydroxyl group to yield the target molecule. While direct, linear syntheses that modify the intact vitamin D skeleton can be employed, they are often challenged by lower yields compared to convergent methods. iiarjournals.orgsymeres.com
In contrast, convergent synthesis is the most widely adopted strategy for producing complex vitamin D analogs. nih.govpnas.org This approach involves the independent synthesis of two key fragments: the A-ring and the CD-ring/side-chain portion. pnas.org These fragments are then joined together in a late-stage coupling reaction, such as the Wittig-Horner reaction or Suzuki-Miyaura coupling. acs.orgacs.org For this compound, a convergent approach would involve preparing an A-ring synthon already containing the 3-O-(2-cyanoethyl) moiety. This functionalized A-ring would then be coupled with a suitable CD-ring fragment that includes the protected 25-hydroxy side chain. This modular strategy is highly efficient and allows for the flexible creation of diverse analogs by simply varying the structure of either the A-ring or the CD-ring fragment. pnas.orgnih.gov
| Synthetic Strategy | Description | Key Reactions | Advantages | Disadvantages |
| Linear Synthesis | Stepwise modification of an existing vitamin D molecule. iiarjournals.org | Protection, Cyanoethylation, Deprotection. | Fewer steps if starting material is complex and available. | Can lead to lower overall yields; potential for side reactions on the sensitive triene system. iiarjournals.orgsymeres.com |
| Convergent Synthesis | Independent synthesis of A-ring and CD-ring fragments, followed by coupling. pnas.org | Wittig-Horner, Suzuki-Miyaura Coupling. acs.orgacs.org | High efficiency, modularity, flexibility for creating diverse analogs. pnas.org | Requires synthesis of two complex fragments. |
Protection and Deprotection Strategies for Hydroxyl Groups
The presence of multiple hydroxyl groups in the precursor molecules for this compound necessitates the use of protecting groups to achieve chemoselectivity during synthesis. wikipedia.org In the context of a linear synthesis starting from 25-hydroxyvitamin D3, the tertiary alcohol at C-25 must be protected before the secondary alcohol at C-3 can be selectively cyanoethylated.
Silyl (B83357) Ethers as Protecting Groups: Triorganosilyl ethers are commonly used to protect hydroxyl groups in vitamin D synthesis due to their ease of installation and removal under specific conditions. huji.ac.il For the 25-hydroxyl group, a sterically hindered silyl ether like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) is an effective choice. wikipedia.org
Protection: The 25-hydroxyl group of 25-hydroxyvitamin D3 is converted to a silyl ether by reacting it with a silyl halide (e.g., TBDMS-Cl) in the presence of a base such as imidazole.
Deprotection: The silyl ether is stable under the basic conditions required for cyanoethylation but can be readily cleaved at the end of the synthesis. wikipedia.org This is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.org
The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.
| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection | Stability |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid. wikipedia.org | Stable to basic conditions, cleaved by acid and fluoride ions. |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF, HF. wikipedia.org | More stable than TBDMS to acidic conditions. wikipedia.org |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH. huji.ac.il | Catalytic Hydrogenolysis (e.g., H₂, Pd/C). huji.ac.il | Stable to acidic and basic conditions. |
Purification Techniques in Research Synthesis (e.g., Crystallization)
The purification of vitamin D analogs is a critical step to isolate the desired product from reaction byproducts and unreacted starting materials. The sensitivity of the triene system to light, heat, and pH makes purification challenging. symeres.com
Chromatography: High-performance liquid chromatography (HPLC) is a primary tool for the purification of vitamin D derivatives. nih.gov Both normal-phase and reverse-phase chromatography are utilized. For instance, a crude product can be subjected to reverse-phase chromatography to separate the target molecule based on its polarity. acs.org Thin-layer chromatography (TLC) is also extensively used to monitor the progress of reactions and to identify the fractions containing the pure compound during column chromatography. wikipedia.org
Crystallization: Crystallization is an effective technique for obtaining highly pure solid compounds. nih.gov This method involves dissolving the crude product in a suitable solvent or solvent mixture and then changing the conditions (e.g., by slow evaporation of the solvent or cooling) to induce the formation of crystals. wikipedia.org The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at lower temperatures, allowing impurities to remain in the mother liquor. For vitamin D derivatives, aprotic organic solvents are often preferred for crystallization. acs.org The process can be repeated (recrystallization) to achieve even higher purity. nih.gov
Challenges and Innovations in Analog Synthesis for Research Applications
The synthesis of vitamin D analogs for research is driven by the need to create molecules with specific biological profiles, such as enhanced therapeutic effects and reduced side effects. nih.gov This pursuit presents significant challenges and spurs continuous innovation.
Challenges: A major challenge in vitamin D chemistry is the inherent instability of the conjugated triene system, which is sensitive to pH, light, and temperature. symeres.com This requires careful handling throughout the synthetic and purification processes. Furthermore, the presence of multiple chiral centers demands highly stereoselective reactions to produce the desired isomer, as different stereoisomers can have vastly different biological activities. symeres.com The synthesis of analogs with modifications to the CD-ring is particularly difficult because this core structure is less amenable to functionalization compared to the A-ring or the side-chain. researchmap.jp
Innovations: To overcome these challenges, chemists have developed numerous innovative strategies. Convergent synthesis, using powerful cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, has become a cornerstone of modern vitamin D synthesis, offering modularity and efficiency. nih.govacs.orgyoutube.com Researchers are also focused on developing analogs with greater metabolic stability. For example, the introduction of fluorine atoms into the side chain can block metabolic hydroxylation by the CYP24A1 enzyme, thereby extending the biological half-life of the compound. wikipedia.org Other innovations include the development of novel synthetic reactions, such as Si-assisted SN2′ displacements, to construct the complex steroidal core with high precision. rsc.org These advancements enable the creation of a vast library of vitamin D analogs, facilitating detailed structure-activity relationship studies and the discovery of new therapeutic agents. nih.govrsc.org
Molecular and Cellular Biological Research of 3 O 2 Cyanoethyl 25 Hydroxyvitamin D3
Interactions with the Vitamin D Receptor (VDR) and Other Binding Proteins (e.g., VDBP) in In Vitro Systems
The biological actions of vitamin D metabolites are initiated by their binding to specific proteins, primarily the Vitamin D Receptor (VDR) to mediate genomic effects, and the Vitamin D-Binding Protein (VDBP) for transport in the circulation. The 3-hydroxyl group of vitamin D is a critical anchor for these interactions.
The binding of a vitamin D analog to the VDR is a prerequisite for initiating the cascade of events leading to gene transcription. The affinity of this binding is a key determinant of the compound's potency. The parent molecule, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), binds to the VDR with high affinity. Even its precursor, 25-hydroxyvitamin D3, can directly bind to the VDR and exert biological effects, although with a lower affinity than 1,25(OH)₂D₃. nih.gov
Structural modifications to the A-ring, particularly at the C-3 position, are known to have a profound impact on VDR binding affinity. The 3β-hydroxyl group is crucial, and its replacement or a change in its stereochemical orientation (from β to α) results in a dramatic reduction in binding affinity and physiological activity. acs.org For instance, converting the 3β-hydroxyl group to an amino group in related analogs leads to poor VDR binding. nih.gov
The replacement of the compact hydroxyl group with a larger, more flexible 2-cyanoethyl ether moiety in 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 would significantly alter the steric and electronic profile at this position. This bulky group would likely create steric hindrance within the VDR's ligand-binding pocket, disrupting the precise network of hydrogen bonds that stabilizes the receptor-ligand complex. Consequently, the binding affinity of this compound for the VDR is expected to be substantially lower than that of 25-hydroxyvitamin D3.
Similarly, affinity for VDBP, which also has a higher affinity for 25-hydroxyvitamin D3 than for 1,25(OH)₂D₃, would be affected. The structural changes at C-3 would likely decrease the binding affinity for VDBP as well.
Table 1: Relative Binding Affinity of A-Ring Modified Vitamin D Analogs to the Vitamin D Receptor (VDR) This table presents illustrative data for representative A-ring analogs to demonstrate the impact of C-3 modifications. Data for the specific subject compound is not available.
| Compound | Modification | Relative VDR Binding Affinity (%) | Reference |
|---|---|---|---|
| 1α,25(OH)₂D₃ (Calcitriol) | Reference Compound | 100 | researchgate.net |
| 1α,25(OH)₂-3-epi-D₃ | 3-OH group in α position | <1 | acs.org |
| 1α-amino-3-deoxy-25-hydroxyvitamin D₃ | 1α-NH₂, 3-deoxy | Low | nih.gov |
| This compound | 3-O-cyanoethyl ether | Predicted to be very low | Inference |
Ligand binding to the VDR induces a critical conformational change in the receptor's ligand-binding domain (LBD). This change involves the repositioning of helix 12 (H12) to form a "molecular mouse trap," which creates a stable binding surface for coactivator proteins. nih.gov This agonist-induced conformation is essential for the transcriptional activity of the VDR.
Studies on various vitamin D analogs show that different ligands can induce distinct VDR conformations, which in turn affects the receptor's stability and its interaction with other proteins. researchgate.net For an analog to be a full agonist, it must effectively stabilize this transcriptionally active conformation.
Theoretical and structural models suggest that the 3-O-(2-cyanoethyl) modification would likely interfere with this process. The bulk and flexibility of the cyanoethyl group could prevent the LBD from adopting the fully "closed" and compact conformation necessary for efficient coactivator recruitment. This steric clash may result in an unstable or partially active receptor conformation, diminishing the compound's agonistic potential.
The VDR functions as a transcription factor primarily by forming a heterodimer with the Retinoid X Receptor (RXR). nih.gov This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. nih.govnih.gov The formation and stability of this heterodimer are influenced by the conformation of the VDR, which is dictated by the bound ligand. researchgate.net
Structure-Activity Relationship (SAR) Studies of the 3-O-(2-Cyanoethyl) Modification
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For vitamin D analogs, SAR focuses on how modifications at the A-ring, CD-ring, or side chain affect VDR binding and subsequent gene regulation. nih.gov
Vitamin D analogs can exhibit selectivity in their biological actions, often stemming from differential affinities for the VDR versus the VDBP. Analogs that bind weakly to VDBP may have a shorter serum half-life but potentially higher availability for target tissues. Conversely, strong VDR binding is typically associated with higher potency.
The introduction of the 3-O-(2-cyanoethyl) group dramatically changes the character of the A-ring from a simple hydroxyl to a larger, polar, and flexible ether. This modification is expected to decrease binding affinity for both VDR and VDBP. The precise impact on selectivity (the ratio of VDR to VDBP affinity) is difficult to predict without direct experimental data. However, given the critical role of the 3-OH group in VDR binding, it is plausible that the affinity for VDR would be more significantly compromised than the affinity for VDBP, leading to a profile of a very weak agonist.
The ultimate measure of a vitamin D analog's activity is its ability to regulate the expression of VDR-target genes. This process, known as transcriptional activation, is the culmination of VDR binding, conformational change, VDR-RXR heterodimerization, and coactivator recruitment. nih.gov Some analogs have been shown to possess potent transcriptional activity even with low VDR affinity, suggesting complex mechanisms of action. nih.gov However, this is not the general rule.
In cell-based assays, the transcriptional response to a vitamin D analog is often assessed by measuring the mRNA levels of well-known VDR target genes, such as CYP24A1 (the enzyme that catabolizes vitamin D) or others involved in cell differentiation and proliferation. nih.govphysiology.org
Given the predicted low VDR binding affinity and the likely induction of a suboptimal receptor conformation, this compound is anticipated to be a very weak activator of VDR-target genes. Its ability to induce genes like CYP24A1 in cell lines such as human keratinocytes or cancer cell lines (e.g., MCF-7) would likely be several orders of magnitude lower than that of 1,25(OH)₂D₃ or even 25-hydroxyvitamin D3. The cyanoethyl group itself, being a Michael acceptor, could potentially have off-target effects, but its influence on VDR-mediated transcription is expected to be minimal.
Table 2: Predicted Influence of 3-O-(2-Cyanoethyl) Modification on Vitamin D Signaling Steps This table provides a summary based on inferences from structure-activity relationships of related compounds.
| Biological Process | Key Structural Feature | Predicted Effect of 3-O-(2-Cyanoethyl) Modification | Rationale |
|---|---|---|---|
| VDR Binding Affinity | 3β-Hydroxyl Group | Strongly Decreased | Steric hindrance in the ligand-binding pocket; disruption of key hydrogen bonds. acs.orgnih.gov |
| VDR Conformational Change | Ligand-Pocket Fit | Suboptimal/Incomplete | Bulky group prevents the full "closed" agonist conformation. researchgate.net |
| VDR-RXR Heterodimerization | Stable VDR Agonist Conformation | Impaired | A consequence of the suboptimal VDR conformation. nih.gov |
| Target Gene Transcription | Functional VDR-RXR-Coactivator Complex | Very Low Activation | Cumulative effect of low affinity and impaired complex formation. nih.govnih.gov |
Cellular Responses and Signaling Pathway Modulation in In Vitro Models
Direct studies on the effect of this compound on cell proliferation and differentiation are not found in the scientific literature. However, extensive research on its active metabolite, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], and its precursor, 25-hydroxyvitamin D3 (25(OH)D3), demonstrates significant anti-proliferative and pro-differentiative properties in various cell lines.
1,25(OH)2D3 is known to inhibit cell proliferation and induce differentiation in a variety of normal and malignant cell types. researchgate.netnih.gov For instance, in myeloid leukemia cell lines such as HL-60, U937, and THP, 1,25(OH)2D3 has been shown to inhibit clonal growth and induce differentiation towards a more mature phenotype. jci.org Similarly, in human marrow stromal cells, 1,25(OH)2D3 stimulates osteoblast differentiation. researchgate.net The anti-proliferative effects are often mediated by inducing cell cycle arrest, typically in the G0/G1 phase, without necessarily causing apoptosis. nih.govnih.gov
The precursor, 25(OH)D3, can also exert these effects, particularly in cells that express the enzyme 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1), which converts 25(OH)D3 to the active 1,25(OH)2D3. researchgate.net For example, in SiHa cervical cancer cells, which possess an autocrine vitamin D metabolizing system, 25(OH)D3 inhibits cell growth and induces apoptosis in a dose-dependent manner. nih.gov This suggests that the local conversion to 1,25(OH)2D3 is a key determinant of its biological activity. researchgate.netnih.gov
Table 1: Effects of Vitamin D Metabolites on Cell Proliferation and Differentiation in Vitro
| Cell Line | Vitamin D Metabolite | Observed Effects | Reference(s) |
| HL-60 (Promyelocytic Leukemia) | 1,25(OH)2D3 | Inhibition of clonal proliferation, induction of differentiation. | jci.org |
| SiHa (Cervical Cancer) | 25(OH)D3 | Inhibition of cell growth, induction of apoptosis. | nih.gov |
| Human Marrow Stromal Cells | 1,25(OH)2D3 | Stimulation of osteoblast differentiation, reduction of proliferation. | researchgate.net |
| Mesenchymal Multipotent Cells | 1,25(OH)2D3 | Inhibition of cell proliferation, induction of cell cycle arrest. | nih.govnih.gov |
There is no specific research on the role of this compound in modulating glucocorticoid receptor (GR) nuclear translocation. However, studies on the interplay between vitamin D and glucocorticoids provide insights into potential mechanisms.
In airway epithelial cells, glucocorticoids exert their anti-inflammatory effects by binding to the cytoplasmic GR, which then translocates to the nucleus to regulate gene expression. nih.gov While a direct effect of vitamin D on GR translocation in these cells is not well-documented, combination therapies of long-acting β2-agonists and corticosteroids have been shown to augment GR nuclear localization. nih.gov
In human monocytes, vitamin D has been shown to enhance the anti-inflammatory actions of glucocorticoids. jci.org The active form of vitamin D, 1,25(OH)2D3, can potentiate glucocorticoid-induced gene expression, suggesting a cooperative interaction between the vitamin D receptor (VDR) and the GR signaling pathways. jci.org This potentiation is not due to a direct binding of vitamin D to the GR or an induction of GR nuclear translocation by vitamin D alone. nih.gov Instead, evidence suggests that a functional GR is necessary for the VDR to signal appropriately, and the two receptors may spatially co-localize after vitamin D treatment. nih.gov Furthermore, glucocorticoids have been shown to upregulate VDR expression, indicating a bidirectional interplay between these two signaling pathways. nih.gov
While no data exists for this compound, its active form, 1,25(OH)2D3, is a known modulator of various intracellular signaling cascades, including the NF-κB pathway. The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism of the anti-inflammatory effects of both vitamin D and glucocorticoids.
In human monocyte-derived macrophages, both 25(OH)D3 and 1,25(OH)2D3 have been shown to significantly inhibit the expression of TNF-α, a pro-inflammatory cytokine that is a downstream target of the NF-κB pathway. nih.gov This demonstrates the anti-inflammatory potential of vitamin D in immune cells. The interaction between the VDR and the NF-κB pathway can occur through several mechanisms, including the VDR competing for shared co-activators or directly interacting with NF-κB subunits to repress their transcriptional activity.
Mechanisms of Action at the Subcellular Level (e.g., Enzyme Modulation)
The primary subcellular mechanism of action for this compound would be its conversion to 25-hydroxyvitamin D3, followed by further enzymatic modification. The key enzymes involved in vitamin D metabolism are tightly regulated.
The conversion of 25(OH)D3 to the active 1,25(OH)2D3 is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) . nih.govfrontiersin.org The activity of this enzyme is a critical control point in vitamin D signaling and can be modulated by various factors, including parathyroid hormone and calcium levels. frontiersin.orgnih.gov
Conversely, the catabolism of both 25(OH)D3 and 1,25(OH)2D3 is primarily initiated by the enzyme 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1) . nih.gov The expression of CYP24A1 is strongly induced by 1,25(OH)2D3, creating a negative feedback loop that controls the levels of the active hormone. nih.gov This regulation of enzyme expression and activity at the subcellular level is fundamental to maintaining vitamin D homeostasis and mediating its biological effects.
Table 2: Key Enzymes in the Metabolism of 25-hydroxyvitamin D3
| Enzyme | Location | Function | Regulation | Reference(s) |
| CYP27B1 (1α-hydroxylase) | Mitochondria (Kidney, various extra-renal tissues) | Converts 25(OH)D3 to 1,25(OH)2D3 (activation) | Modulated by PTH, calcium, and 1,25(OH)2D3. | nih.govfrontiersin.org |
| CYP24A1 (24-hydroxylase) | Mitochondria | Initiates catabolism of 25(OH)D3 and 1,25(OH)2D3 (inactivation) | Upregulated by 1,25(OH)2D3. | nih.gov |
Analytical Research Methodologies for 3 O 2 Cyanoethyl 25 Hydroxyvitamin D3
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are essential for the purification and quantification of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 from complex matrices. These techniques separate the compound from other vitamin D metabolites, isomers, and endogenous substances, ensuring accurate measurement.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D compounds. For this compound, both normal-phase (NP) and reversed-phase (RP) HPLC methods could be developed.
Normal-Phase HPLC: NP-HPLC, often utilizing silica-based columns, separates compounds based on polarity. A mobile phase system for the analysis of this compound would likely consist of a non-polar solvent like n-hexane with a polar modifier such as ethyl acetate (B1210297) or isopropanol. nih.gov The cyano group in the target compound would influence its retention time compared to 25-hydroxyvitamin D3.
Reversed-Phase HPLC: RP-HPLC is more commonly employed for the analysis of vitamin D metabolites in biological samples. C18 columns are a frequent choice, offering good resolution for many vitamin D analogs. ukaazpublications.comoatext.com A typical mobile phase would be a mixture of methanol (B129727), acetonitrile (B52724), and water. oatext.com Given the increased polarity from the cyanoethyl group, gradient elution might be necessary to achieve optimal separation from both more and less polar metabolites. UV detection is commonly set at the characteristic absorbance maximum of the vitamin D chromophore, around 265 nm. ukaazpublications.comoatext.com
Method Validation Parameters for a Hypothetical HPLC-UV Assay:
| Parameter | Specification | Finding |
| Linearity (r²) | > 0.99 | 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | ~5-15 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 95-105% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Specificity and Sensitivity in Research
For highly specific and sensitive quantification, especially at low concentrations in research samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. sigmaaldrich.comnih.gov This technique couples the separation power of HPLC with the precise detection capabilities of mass spectrometry.
An LC-MS/MS method for this compound would involve a similar chromatographic front-end as an HPLC method, often using a C18 or other suitable reversed-phase column. The mass spectrometer would typically be operated in a positive ion mode, with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) being common choices for vitamin D compounds. amegroups.org To enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine (B1345732) can be employed, although the presence of the nitrogen in the cyano group might provide a site for protonation, potentially making derivatization unnecessary. nih.govelsevierpure.com
Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated version of the analyte).
Resolution of Isobaric Analogs and Epimers using Specific Stationary Phases (e.g., Cyano Phases)
A significant analytical challenge in vitamin D research is the separation of isobaric compounds (compounds with the same mass), particularly epimers. The C-3 epimer of 25-hydroxyvitamin D3 is a well-known example. While this compound is not an epimer, it could have isobaric analogs. Furthermore, the principles for separating closely related isomers are highly relevant.
Standard C18 columns often fail to resolve these critical pairs. sigmaaldrich.com For this reason, stationary phases with different selectivities are employed. Cyano (CN) stationary phases have proven to be particularly effective in separating vitamin D epimers and would be a primary choice for resolving any potential isobaric analogs of this compound. mdpi.comoup.comoup.com Pentafluorophenyl (PFP) columns also offer unique selectivity and can provide baseline resolution of isobaric vitamin D metabolites. chromatographyonline.com
Spectroscopic Characterization for Structural Elucidation in Research
Spectroscopic techniques are indispensable for the definitive structural confirmation of new or synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR would be essential for confirming the synthesis of this compound.
¹H NMR: The proton NMR spectrum would confirm the presence of the cyanoethyl group through characteristic signals for the -O-CH₂-CH₂-CN protons. The rest of the spectrum would be expected to be very similar to that of 25-hydroxyvitamin D3, with characteristic signals for the vinylic protons and the methyl groups. nih.govnih.govhmdb.ca
¹³C NMR: The carbon NMR spectrum would show a distinct signal for the nitrile carbon (-C≡N) and the two methylene (B1212753) carbons of the cyanoethyl group, in addition to the expected signals for the 25-hydroxyvitamin D3 backbone. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to assign all proton and carbon signals unambiguously and confirm the connectivity of the atoms within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the protonated molecule [M+H]⁺. For this compound (C₃₁H₄₉NO₂), the expected monoisotopic mass is approximately 467.376 g/mol .
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. The fragmentation pattern provides structural information. For vitamin D compounds, characteristic fragmentation involves the loss of water molecules from the hydroxyl groups and cleavage of the A-ring. nih.govnih.gov The fragmentation of this compound would be expected to show a primary fragmentation corresponding to the loss of the 3-O-(2-cyanoethyl) group or parts thereof, in addition to the characteristic vitamin D fragmentation pathways.
Hypothetical Key Mass Transitions for LC-MS/MS Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 468.4 [M+H]⁺ | Fragments related to loss of the cyanoethyl group and/or water |
| Deuterated Internal Standard | 474.4 [M+H]⁺ (d6) | Correspondingly shifted fragments |
Sample Preparation Techniques for In Vitro Research Matrices
Sample preparation is a critical step in the analysis of vitamin D metabolites from in vitro matrices to remove interfering substances and enrich the analyte of interest. The choice of technique depends on the complexity of the sample matrix and the sensitivity requirements of the analytical method.
Protein precipitation is a common first step in the extraction of vitamin D metabolites from biological samples like serum, plasma, and cell culture media. biomall.in This process involves the addition of an organic solvent or a salt solution to denature and precipitate proteins, which can otherwise interfere with the analysis.
For the analysis of 25-hydroxyvitamin D3, a variety of protein precipitation agents are utilized. Acetonitrile is frequently employed due to its efficiency in protein removal. biomall.in A typical procedure involves adding a volume of cold acetonitrile to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be further processed or directly analyzed. Other reagents used for protein precipitation include methanol in combination with zinc sulfate.
Matrix Interference:
A significant challenge in the analysis of vitamin D metabolites is the presence of matrix effects, where other components in the sample can enhance or suppress the analytical signal, leading to inaccurate quantification. These effects are particularly prominent in complex matrices like serum and cell lysates. The 3-O-(2-cyanoethyl) modification could potentially introduce unique matrix effects that would need to be carefully evaluated during assay development.
To mitigate matrix interference, several strategies are employed:
Internal Standards: The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is crucial. This standard is added to the sample before processing and experiences similar matrix effects as the analyte, allowing for accurate correction during data analysis.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from co-eluting matrix components before detection by mass spectrometry.
Further Sample Clean-up: Following protein precipitation, additional clean-up steps like liquid-liquid extraction or solid-phase extraction may be necessary to remove residual interferences.
Table 1: Common Protein Precipitation Methods for 25-hydroxyvitamin D3 Analysis
| Reagent(s) | Typical Ratio (Reagent:Sample) | Key Considerations |
| Acetonitrile | 2:1 or 3:1 (v/v) biomall.in | Efficient protein removal, compatible with direct LC-MS/MS injection. |
| Methanol and Zinc Sulfate | Varies, often with subsequent extraction steps. | Can provide effective protein precipitation and initial sample clean-up. |
Following initial steps like protein precipitation, more selective extraction methods are often required to isolate this compound from the complex milieu of cell homogenates and culture media. The goal is to enrich the analyte and remove substances that could interfere with subsequent analysis.
Liquid-Liquid Extraction (LLE):
LLE is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. For the extraction of the lipophilic 25-hydroxyvitamin D3, various organic solvents are employed. A common approach involves the use of hexane (B92381) and ethyl acetate.
The general LLE workflow includes:
Addition of the organic solvent to the aqueous sample (e.g., cell lysate supernatant or culture medium).
Vigorous mixing to facilitate the transfer of the analyte into the organic phase.
Separation of the two phases, often by centrifugation.
Collection of the organic layer containing the analyte.
Evaporation of the solvent and reconstitution of the extract in a solvent compatible with the analytical instrument.
The choice of solvent is critical and would need to be optimized for this compound, as the cyanoethyl group will alter its polarity compared to the parent compound.
Solid-Phase Extraction (SPE):
SPE is a chromatographic technique used for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances pass through. The analyte is then eluted with a small volume of a different solvent. SPE can offer higher recovery and cleaner extracts compared to LLE.
For vitamin D metabolites, reversed-phase SPE cartridges (e.g., C18) are commonly used. The process typically involves:
Conditioning: The SPE cartridge is prepared with a solvent like methanol, followed by water or a buffer.
Loading: The sample (e.g., supernatant from protein precipitation) is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove polar impurities while retaining the analyte.
Elution: The analyte is eluted from the cartridge with a stronger organic solvent.
Table 2: Comparison of Extraction Methods for Vitamin D Metabolites
| Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, may form emulsions, less selective than SPE |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, high selectivity, easily automated | Higher cost of consumables, requires method development |
Development and Validation of Research-Grade Assays
The development and validation of a robust and reliable research-grade assay are paramount for the accurate quantification of this compound. While specific assays for this compound are not described in the literature, the principles of assay development and validation for related vitamin D metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established.
Assay Development:
The development of an LC-MS/MS assay involves several key steps:
Selection of Precursor and Product Ions: In MS/MS, the analyte is fragmented to produce characteristic product ions. For 25-hydroxyvitamin D3, the precursor ion is typically the protonated molecule [M+H]+, and specific product ions are selected for quantification and confirmation. The fragmentation pattern of this compound would need to be determined experimentally.
Chromatographic Separation: An appropriate HPLC or UHPLC column and mobile phase are chosen to achieve good separation of the analyte from potential interferences, including isomers. For 25-hydroxyvitamin D3, C18 and cyano columns are commonly used.
Optimization of MS/MS Parameters: Parameters such as collision energy and ion source settings are optimized to maximize the signal intensity of the analyte.
Assay Validation:
A research-grade assay must undergo rigorous validation to ensure its performance characteristics are well-defined. Key validation parameters include:
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards over a defined concentration range.
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations or by recovery studies where a known amount of the analyte is spiked into a blank matrix.
Precision: The degree of agreement among repeated measurements of the same sample. It is usually expressed as the coefficient of variation (CV) and is assessed at different concentrations within the linear range (intra-assay and inter-assay precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Selectivity/Specificity: The ability of the assay to measure the analyte of interest without interference from other substances in the sample matrix.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Table 3: Key Validation Parameters for a Research-Grade Assay
| Parameter | Description | Common Acceptance Criteria for Research Assays |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) > 0.99 |
| Accuracy | Closeness to the true value | Within ±15% of the nominal value (±20% at LOQ) |
| Precision | Repeatability of measurements | Coefficient of Variation (CV) < 15% (< 20% at LOQ) |
| Selectivity | No significant interference at the analyte's retention time | Signal in blank samples < 20% of LOQ |
| Recovery | Efficiency of the extraction process | Consistent and reproducible across the concentration range |
Metabolic Pathways and Biotransformations of 3 O 2 Cyanoethyl 25 Hydroxyvitamin D3 in in Vitro and Enzymatic Systems
Enzymatic Hydroxylation and Other Modifications in Subcellular Fractions
There is no specific information regarding the enzymatic hydroxylation or other modifications of 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 in subcellular fractions such as mitochondria or microsomes. For the natural compound 25-hydroxyvitamin D3, these fractions are the primary sites of metabolic activity.
Role of Cytochrome P450 Enzymes (e.g., CYP2R1, CYP27A1, CYP27B1) in In Vitro Metabolism
The roles of key cytochrome P450 enzymes in the metabolism of this compound have not been investigated. In the canonical vitamin D pathway, CYP27A1 (a mitochondrial enzyme) and CYP2R1 (a microsomal enzyme) are involved in the initial 25-hydroxylation of vitamin D3, while CYP27B1 (a mitochondrial enzyme primarily in the kidney) is responsible for the subsequent 1α-hydroxylation of 25-hydroxyvitamin D3 to form the active hormone, 1,25-dihydroxyvitamin D3. It is unknown whether this compound can act as a substrate for these enzymes.
Studies in Isolated Organ/Cell Models (e.g., Kidney Cells, Trophoblastic Homogenates)
No studies utilizing isolated organ or cell models, such as kidney cells or trophoblastic homogenates, to investigate the metabolism of this compound have been published. Such models are instrumental in understanding the tissue-specific metabolism of vitamin D analogs.
Identification and Characterization of In Vitro Metabolites
As no metabolic studies have been performed, there has been no identification or characterization of any in vitro metabolites of this compound. The potential metabolic products resulting from enzymatic action on this compound remain purely speculative.
Influence of the 2-Cyanoethyl Moiety on Metabolic Stability and Pathway Diversion
The impact of the 2-cyanoethyl group on the metabolic stability and potential for pathway diversion of 25-hydroxyvitamin D3 is a critical but unstudied area. Modifications at the 3-position of the vitamin D molecule, such as epimerization, are known to affect metabolic stability and interaction with catabolic enzymes like CYP24A1. For instance, the natural metabolite 3-epi-1α,25-dihydroxyvitamin D3 shows increased resistance to catabolism by CYP24A1 compared to its non-epimerized counterpart. It is plausible that the bulky and polar 2-cyanoethyl group at the 3-O position could sterically hinder enzyme access, thereby increasing the compound's metabolic stability or shunting it towards alternative, currently unknown, metabolic routes. However, without experimental data, this remains a hypothesis.
Modulation of In Vitro Metabolism by Endogenous Factors
The potential modulation of this compound metabolism by endogenous factors like other vitamin D metabolites or calcium has not been explored. In the natural vitamin D endocrine system, factors such as calcium, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23) tightly regulate the activity of key metabolic enzymes like CYP27B1. Whether the metabolism of this synthetic analog would be subject to similar feedback and regulation is unknown.
Advanced Research Applications and Future Directions for 3 O 2 Cyanoethyl 25 Hydroxyvitamin D3
Utility as a Molecular Probe for Vitamin D Receptor Ligand-Binding Studies
The study of ligand-receptor interactions is fundamental to understanding the physiological and pathological roles of the Vitamin D Receptor. Molecular probes are instrumental in these investigations, allowing researchers to map binding affinities, identify contact points, and characterize the nature of the ligand-binding pocket (LBP). While direct studies on 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 as a molecular probe are not extensively documented in publicly available literature, its structural characteristics suggest a potential utility in this area.
The VDR possesses a well-defined LBP that accommodates the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol). mdpi.com However, research has also proposed the existence of an alternative, or "A-pocket," which may be involved in non-genomic signaling pathways. nih.govresearchgate.net The introduction of a 2-cyanoethyl group at the 3-hydroxy position of 25-hydroxyvitamin D3 creates a unique structural feature. This modification could potentially alter the binding kinetics and affinity of the molecule for the VDR's genomic and alternative ligand-binding pockets. As a molecular probe, this compound could be employed in competitive binding assays to determine the relative affinities of other vitamin D analogs.
Table 1: Potential Applications of this compound in VDR Ligand-Binding Studies
| Application | Description | Potential Insights |
| Competitive Binding Assays | Used to determine the binding affinity of unlabeled ligands by measuring their ability to displace a labeled ligand (e.g., radiolabeled this compound) from the VDR. | - Relative binding affinities of novel vitamin D analogs.- Structure-activity relationships for VDR ligands. |
| Photoaffinity Labeling | If modified with a photo-reactive group, this compound could be used to covalently label amino acid residues within the VDR ligand-binding pocket upon UV irradiation. | - Identification of specific amino acid contacts within the LBP.- Mapping of the ligand-binding site. |
| Fluorescence Polarization Assays | A fluorescently tagged version of the compound could be used to study ligand binding in real-time and in a high-throughput format. | - Kinetic parameters of ligand binding (association and dissociation rates).- Screening for novel VDR modulators. |
Contributions to Understanding Vitamin D Receptor Conformational Dynamics and Ligand-Binding Pocket Characterization
The binding of a ligand to the VDR induces significant conformational changes, most notably the repositioning of the C-terminal helix 12 (H12), which is crucial for the recruitment of co-activator or co-repressor proteins. umu.seresearchgate.netnih.gov The nature of the ligand dictates the final conformation of the receptor and, consequently, its transcriptional activity.
The cyanoethyl group in this compound introduces both steric bulk and a polar nitrile moiety. Investigating how these features influence the conformational dynamics of the VDR would be a valuable research endeavor. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy could be employed to probe the structural changes in the VDR upon binding of this analog. mdpi.com Such studies could reveal whether the cyanoethyl group leads to a novel receptor conformation, potentially with altered co-regulator interaction surfaces. This could contribute to a more nuanced understanding of how different ligand structures can fine-tune VDR activity. researchgate.net
Development of Novel Analytical Standards and Reference Materials for Vitamin D Research
Accurate measurement of vitamin D metabolites is critical for both clinical diagnostics and research. nih.govnih.govnih.gov The development of reliable analytical standards and reference materials is paramount for the standardization and quality control of these measurements. nih.govnist.govnist.govnih.govyoutube.com Currently, standard reference materials are available for major metabolites like 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. nih.gov
While this compound is a synthetic analog and not a naturally occurring metabolite, it could serve as a valuable internal standard in specific research applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its unique mass-to-charge ratio would allow for clear differentiation from endogenous vitamin D compounds. The stability and purity of the compound would be critical factors in its suitability as a reference material.
Theoretical and Computational Studies (e.g., Molecular Docking, Dynamics Simulations)
In silico approaches, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing ligand-receptor interactions at an atomic level. umu.senih.govnih.govconicet.gov.ar These methods have been extensively used to study the binding of various vitamin D analogs to the VDR. researchgate.net
Molecular docking studies could predict the preferred binding orientation of this compound within the VDR's ligand-binding pocket. These studies could help to rationalize its binding affinity and functional activity. MD simulations could then provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing how the cyanoethyl group affects the stability of key structural elements like helix 12. researchgate.net
Table 2: Potential Computational Studies for this compound
| Computational Method | Research Question | Expected Outcome |
| Molecular Docking | What is the preferred binding mode and affinity of the compound for the VDR? | - Predicted binding pose within the LBP.- Estimation of binding free energy. |
| Molecular Dynamics (MD) Simulations | How does the compound affect the conformational stability and dynamics of the VDR, particularly helix 12? | - Analysis of protein flexibility and ligand-induced conformational changes.- Identification of key stabilizing interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | What is the electronic nature of the interaction between the cyano group and the VDR? | - Detailed understanding of the non-covalent interactions driving binding. |
Potential as a Scaffold for Designing Next-Generation Research Tools
The chemical structure of this compound can be viewed as a scaffold for the development of more sophisticated research tools. The cyano group offers a reactive handle for further chemical modifications. For instance, it could be converted to a carboxylic acid or an amine, providing a point of attachment for various functional groups.
This chemical versatility could be exploited to create:
Biotinylated probes: For use in pull-down assays to identify VDR-interacting proteins.
Fluorescently labeled ligands: For imaging VDR localization and trafficking within cells.
PROTACs (Proteolysis Targeting Chimeras): To induce the targeted degradation of the VDR, offering a powerful method to study its function.
Open Questions and Unexplored Academic Research Avenues
The full potential of this compound as a research tool remains largely untapped. Several key questions and research avenues warrant investigation:
Biological Activity: What is the precise biological activity of this compound? Is it a VDR agonist, antagonist, or partial agonist/antagonist? Does it exhibit any cell-type-specific or gene-specific effects?
Non-genomic Signaling: Does the modified 3-position influence the compound's ability to elicit rapid, non-genomic responses through the membrane-associated VDR?
Metabolic Stability: How is the cyanoethyl group metabolized in vitro and in vivo? Understanding its metabolic fate is crucial for interpreting experimental results.
Pharmacokinetics: If considered for in vivo studies, what are the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion?
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 3-O-(2-Cyanoethyl)-25-hydroxyvitamin D3 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma/serum .
- Chromatography : Employ a C18 column with a gradient mobile phase (e.g., methanol/water with 0.1% formic acid) to separate the compound from matrix interferences .
- Detection : Optimize multiple reaction monitoring (MRM) transitions for high specificity. For example, monitor precursor-to-product ion transitions specific to the cyanoethyl-modified structure .
- Validation : Assess linearity (e.g., 1–250 ng/mL), limit of quantification (LOQ; ≤1.5 ng/mL), and precision (intra-assay CV <4%, inter-assay CV <10%) .
Q. How does the 2-cyanoethyl modification influence the biological activity of 25-hydroxyvitamin D3?
- Methodological Answer : The cyanoethyl group may alter:
- Metabolic Stability : Compare half-life in hepatic microsome assays to unmodified 25-hydroxyvitamin D3. The cyanoethyl group could reduce CYP24A1-mediated catabolism .
- Receptor Binding : Use competitive binding assays (e.g., vitamin D receptor [VDR] luciferase reporter assays) to assess affinity relative to native 25-hydroxyvitamin D3 .
- Functional Studies : Evaluate calcium homeostasis in cell models (e.g., intestinal Caco-2 cells) or in vivo models (e.g., vitamin D-deficient rodents) .
Advanced Research Questions
Q. How can researchers resolve co-elution of this compound with its C-3 epimer in LC-MS/MS assays?
- Methodological Answer :
- Chromatographic Optimization : Use ultra-high-performance LC (UHPLC) with a phenyl-hexyl or fused-core column for superior isomer separation. Adjust gradient parameters (e.g., slower ramp rates) to enhance resolution .
- Epimer-Specific MRM Transitions : Identify unique fragment ions for the cyanoethyl derivative versus its epimer through MS/MS spectral library matching .
- Confirmatory Testing : Validate separation using certified reference materials (e.g., NIST SRM 972a) with characterized epimer concentrations .
Q. What strategies are critical for validating deuterated internal standards in quantitative assays for this compound?
- Methodological Answer :
- Selection of Deuterated Analog : Use a stable isotope (e.g., 25-hydroxyvitamin D3-d6) with ≥97% isotopic purity to match the retention time and ionization efficiency of the target analyte .
- Matrix Effects : Assess ion suppression/enhancement by spiking deuterated standards into different biological matrices (e.g., serum vs. plasma) .
- Cross-Validation : Compare results with non-deuterated standards or alternative methods (e.g., immunoassays) to confirm accuracy .
Q. How do demographic factors (e.g., age, liver function) influence the pharmacokinetics of this compound?
- Methodological Answer :
- Population Studies : Stratify cohorts by age, hepatic enzyme activity (CYP2R1/CYP27A1), and renal function. Measure serum concentrations longitudinally using validated LC-MS/MS .
- Data Analysis : Use multivariate regression to isolate variables affecting bioavailability (e.g., epimerization rates in infants vs. adults) .
- In Silico Modeling : Predict metabolic pathways using software like GastroPlus or Simcyp, incorporating structural modifications from the cyanoethyl group .
Data Contradiction & Reproducibility
Q. How should discrepancies in reported concentrations of this compound across studies be addressed?
- Methodological Answer :
- Harmonization of Methods : Adopt consensus protocols (e.g., Vitamin D Standardization Program) to align LC-MS/MS parameters and calibration standards .
- Epimer Reporting : Clearly state whether C-3 epimer concentrations are included or excluded in total 25-hydroxyvitamin D3 values .
- Meta-Analysis : Pool data from multiple studies, adjusting for assay variability and demographic confounders (e.g., sun exposure, diet) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
